molecular formula C10H11BrClF2NS B14767274 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4,4-difluoropiperidine

1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4,4-difluoropiperidine

Cat. No.: B14767274
M. Wt: 330.62 g/mol
InChI Key: JHKINIKAICONKZ-UHFFFAOYSA-N
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Description

1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4,4-difluoropiperidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a difluoromethyl group and a thiophene ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4,4-difluoropiperidine can be achieved through a multi-step process:

    Synthesis of 4-Bromo-5-chlorothiophene-2-carbaldehyde: This intermediate can be prepared by bromination and chlorination of thiophene-2-carbaldehyde.

    Formation of 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)piperidine: The aldehyde group of 4-Bromo-5-chlorothiophene-2-carbaldehyde is reduced to a hydroxymethyl group, followed by its reaction with piperidine to form the corresponding piperidine derivative.

    Introduction of Difluoromethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the piperidine ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed

    Substitution Products: Compounds with different substituents on the thiophene ring.

    Oxidation Products: Oxidized derivatives of the thiophene and piperidine rings.

    Reduction Products: Reduced derivatives of the thiophene and piperidine rings.

    Coupling Products: More complex heterocyclic compounds formed through coupling reactions.

Scientific Research Applications

1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4,4-difluoropiperidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes involving thiophene and piperidine derivatives.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4,4-difluoropiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiophene and piperidine rings can interact with specific biological targets through various non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4,4-difluoropiperidine: The compound itself.

    1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-fluoropiperidine: A similar compound with only one fluorine atom on the piperidine ring.

    1-((4-Bromo-5-chlorothiophen-2-yl)methyl)piperidine: A similar compound without the difluoromethyl group.

    1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4,4-difluoropyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, as well as the difluoromethyl group on the piperidine ring. These structural features can impart specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11BrClF2NS

Molecular Weight

330.62 g/mol

IUPAC Name

1-[(4-bromo-5-chlorothiophen-2-yl)methyl]-4,4-difluoropiperidine

InChI

InChI=1S/C10H11BrClF2NS/c11-8-5-7(16-9(8)12)6-15-3-1-10(13,14)2-4-15/h5H,1-4,6H2

InChI Key

JHKINIKAICONKZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC(=C(S2)Cl)Br

Origin of Product

United States

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